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molecular formula C4H10N2S B155745 N-Isopropylthiourea CAS No. 1719-76-2

N-Isopropylthiourea

Cat. No. B155745
M. Wt: 118.2 g/mol
InChI Key: POXAIQSXNOEQGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07700552B2

Procedure details

A suspension of compound 9 (2.1 g, 18 mmol) and 3-bromopyruvic acid (3.0 g, 18 mmol) in dioxane (180 mL) was heated to 80° C. Upon reaching 80° C. the mixture became clear, and soon thereafter the product started to precipitate as a white solid. After 2 h of heating, the reaction mixture was cooled to rt and the precipitate was filtered off and collected. This yielded pure title compound (4.4 g, 94%).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4][C:5]([NH2:7])=[S:6])([CH3:3])[CH3:2].[Br:8][CH2:9][C:10](=O)[C:11]([OH:13])=[O:12]>O1CCOCC1>[BrH:8].[CH:1]([NH:4][C:5]1[S:6][CH:9]=[C:10]([C:11]([OH:13])=[O:12])[N:7]=1)([CH3:3])[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
C(C)(C)NC(=S)N
Name
Quantity
3 g
Type
reactant
Smiles
BrCC(C(=O)O)=O
Name
Quantity
180 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Upon reaching 80° C.
CUSTOM
Type
CUSTOM
Details
to precipitate as a white solid
TEMPERATURE
Type
TEMPERATURE
Details
After 2 h of heating
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to rt
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
collected

Outcomes

Product
Name
Type
Smiles
Br.C(C)(C)NC=1SC=C(N1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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